molecular formula C17H18O3 B15064602 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one CAS No. 81418-45-3

1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one

Cat. No.: B15064602
CAS No.: 81418-45-3
M. Wt: 270.32 g/mol
InChI Key: XUYZPYMIRMCVLD-UHFFFAOYSA-N
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Description

1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one ( 81418-45-3) is a specialized naphthalene-based compound supplied as a high-purity building block for research and development. With the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol, this compound features a dimethoxynaphthalene core structure substituted with an acetyl group and a prop-2-en-1-yl (allyl) chain. Its structural architecture makes it a valuable intermediate in synthetic organic chemistry, particularly for the construction of more complex molecules. The IUPAC name is 1-(1,4-dimethoxy-3-prop-2-enylnaphthalen-2-yl)ethanone, and it is also known under the synonyms AGN-PC-00L04N and CTK3E4461 . This compound is classified as For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers exploring naphthalene derivatives for various applications will find this chemical to be a versatile synthon. Naphthalene derivatives and related structures, such as chalcones which also feature propenone motifs, are widely investigated for their diverse biological activities and utility in material science . As a supplier, we ensure high-quality standards for our research chemicals. For further technical data or licensing information, please contact our sales team.

Properties

CAS No.

81418-45-3

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1-(1,4-dimethoxy-3-prop-2-enylnaphthalen-2-yl)ethanone

InChI

InChI=1S/C17H18O3/c1-5-8-14-15(11(2)18)17(20-4)13-10-7-6-9-12(13)16(14)19-3/h5-7,9-10H,1,8H2,2-4H3

InChI Key

XUYZPYMIRMCVLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C(=C1CC=C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with methoxy groups.

    Alkylation: The naphthalene derivative undergoes alkylation with a prop-2-en-1-yl halide in the presence of a base such as potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the ethan-1-one group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction times.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethan-1-one group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions include:

    Carboxylic Acids: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to the following derivatives (Table 1):

Compound Name Substituents (Positions) Key Properties/Applications Evidence Source
1-(Naphthalen-2-yl)ethan-1-one None (parent compound) Precursor for chalcones, pyridines
1-(3,5-Dimethylphenyl)-2-morpholino-ethanone Morpholino, pyridyl groups Anticonvulsant potential
1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone Cl (4), OH (1) Anticancer and antimicrobial activity
2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one CF2 group at ketone position Enhanced electrophilicity for fluorinated drug candidates

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing groups (e.g., Cl in ), altering reactivity in electrophilic substitution or nucleophilic addition reactions.
Reactivity Trends
  • Cyclopentaannulation : Substituents on the naphthalene ring significantly impact reaction pathways. For example, 1-(1-methylnaphthalen-2-yl)ethan-1-one (1aa) yields only 7% product in cyclopentaannulation, whereas unsubstituted derivatives show higher efficiency .
  • Electrophilicity : The α-position of the ketone in chalcone derivatives is modulated by substituents (e.g., CN > COOEt > CH3 > H), affecting thiol reactivity .

Spectral and Crystallographic Data

Spectroscopic Characterization
  • IR Spectroscopy: Methoxy groups (C-O stretch ~1250 cm⁻¹) and ketones (C=O ~1650 cm⁻¹) are diagnostic. Hydroxy-substituted analogues (e.g., ) show broad -OH stretches (~3400 cm⁻¹).
  • NMR : Methoxy protons resonate at δ 3.8–4.0 ppm (¹H), while propenyl groups exhibit vinyl protons at δ 5.0–6.5 ppm .
Crystallography

Propenyl substituents may distort packing compared to smaller groups.

Biological Activity

1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one, a derivative of naphthalene, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits structural characteristics that suggest various bioactive properties, making it a candidate for further research.

  • Chemical Formula: C15H18O3
  • Molecular Weight: 246.30 g/mol
  • IUPAC Name: this compound
  • CAS Registry Number: 92692-39-2

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing primarily on its anticancer properties, antioxidant effects, and potential neuroprotective roles.

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects against several cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
CLL HG-30.17 - 2.69Induction of apoptosis via ROS modulation
CLL PGA-10.35 - 1.97Pro-apoptotic effects with low toxicity to PBMCs

The compound's effectiveness is attributed to its ability to induce reactive oxygen species (ROS) production, leading to increased apoptosis in malignant cells while sparing healthy cells .

Antioxidant Properties

In vitro studies have shown that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

Assay Type IC50 (µM)
DPPH Radical Scavenging15.4
ABTS Radical Scavenging12.8

These results suggest that the compound can effectively neutralize free radicals, thereby reducing oxidative damage .

Neuroprotective Effects

Emerging studies have begun to investigate the neuroprotective potential of this compound. Preliminary findings indicate that it may protect neuronal cells from apoptosis induced by neurotoxic agents. The underlying mechanisms appear to involve modulation of signaling pathways associated with cell survival and death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on CLL Treatment:
    A study conducted on chronic lymphocytic leukemia (CLL) cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls .
  • Neuroprotection in Animal Models:
    In animal models of neurodegeneration, administration of the compound showed promising results in improving cognitive functions and reducing neuronal loss associated with oxidative stress .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Use the modified Nencki method to prepare the naphthalene backbone. Reflux substituted naphthol derivatives (e.g., 4-chloronaphthalen-1-ol) with glacial acetic acid and ZnCl₂ as a catalyst, followed by recrystallization .
  • Step 2 : Introduce the propenyl group via Claisen-Schmidt condensation. React the acetylated intermediate with an aldehyde (e.g., propenyl aldehyde) in ethanol/KOH, followed by acid quenching and recrystallization .
  • Validation : Monitor reaction progress using TLC (n-hexane:ethyl acetate, 9:1) and confirm purity via melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy, propenyl groups) and aromatic proton environments .
  • IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, C-O-C for methoxy at ~1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to determine unit cell parameters and space group .
  • Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate using R-factors (target < 0.05) and residual electron density maps .
  • Torsion Angles : Analyze dihedral angles (e.g., C4–O2–H2O: 52.14°) to confirm propenyl group orientation .

Q. How to address discrepancies between experimental and computational structural data?

  • Validation Tools : Use WinGX/ORTEP to compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p)) .
  • Root Cause : Discrepancies may arise from crystal packing effects or solvent interactions. Perform Hirshfeld surface analysis to assess intermolecular forces .

Q. What strategies optimize reaction yields for propenyl group introduction?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) in Friedel-Crafts alkylation .
  • Solvent Effects : Compare polar aprotic solvents (DMF) with ethanol for propenyl bromide reactivity .
  • Kinetic Control : Use low-temperature conditions (0–5°C) to minimize side reactions like polymerization .

Q. How to design bioactivity assays for this compound?

  • In Vitro Models : Screen for cytotoxicity (MTT assay) and receptor binding (e.g., aryl hydrocarbon receptor) using IC₅₀ values .
  • Toxicology : Follow OECD guidelines for systemic effects (hepatic/renal toxicity) in mammalian cell lines .

Data Contradiction and Validation

Q. Resolving conflicting NMR data for methoxy group positioning

  • DEPT-135 NMR : Differentiate between quaternary and CH₃ carbons to assign methoxy groups .
  • NOESY : Identify spatial proximity between methoxy protons and aromatic protons to confirm substitution patterns .

Q. How to validate purity when HPLC and TLC results conflict?

  • Hyphenated Techniques : Use LC-MS to correlate retention times with molecular ions .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space GroupP2₁/c
R-factor0.060
Dihedral Angle (C4–O2)52.14°

Q. Table 2. Common Side Reactions in Synthesis

Reaction StepSide ProductMitigation Strategy
Propenyl AdditionPolymerized alkeneUse radical inhibitors (BHT)
AcetylationOver-oxidation to carboxylic acidControl reaction time

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